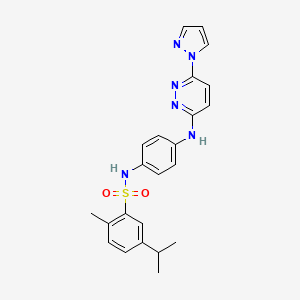![molecular formula C14H16ClN3O3S B2940623 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione CAS No. 2097859-51-1](/img/structure/B2940623.png)
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.81. The purity is usually 95%.
BenchChem offers high-quality 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Activity
Compounds similar to the one mentioned have been synthesized and analyzed for their activity against serotonin receptors, particularly 5-HT1A and 5-HT2A. These studies suggest that the structural motifs present in the compound may confer it with the potential to interact with neurological receptors, indicating possible applications in studying neurological disorders or developing therapeutic agents. For example, derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro and pyrrolidine-2,5-dione have shown varied affinities for 5-HT1A and 5-HT2A receptors, pointing towards a significant role of the ethylene spacer and cycloalkyl ring size in determining receptor affinity and functional properties (Obniska et al., 2006).
Organic Synthesis and Medicinal Chemistry
Research into cyclic dipeptides, including those related to the target compound, has revealed their utility as versatile organic substrates in synthetic chemistry. These compounds serve as precursors for various natural product syntheses and can undergo numerous reaction types due to their reactive sites, demonstrating their significance in medicinal chemistry and drug design (Liebscher & Jin, 1999).
Anticonvulsant Properties
The anticonvulsant properties of related compounds have been explored, with certain derivatives showing significant activity in models of epilepsy. This suggests potential research applications of the given compound in the development of new antiepileptic drugs or in the study of epilepsy mechanisms (Obniska et al., 2005).
Anticancer Activity
Research on pyridine and thiazolopyrimidine derivatives using synthon approaches has led to the discovery of compounds with notable anticancer activity. This aligns with the potential for compounds like the one to be studied for their anticancer properties, perhaps through mechanisms involving interaction with cellular receptors or enzymes (Hammam et al., 2001).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the sensitivity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . This ATP-mimetic action allows the compound to bind to the active site of GRK2, inhibiting its activity and leading to changes in GPCR signaling .
Biochemical Pathways
The inhibition of GRK2 affects the GPCR signaling pathway. Under normal conditions, GRK2 phosphorylates activated GPCRs, leading to their desensitization and internalization. By inhibiting GRK2, this compound prevents the desensitization of GPCRs, potentially enhancing or prolonging their signaling .
Result of Action
The molecular effect of this compound’s action is the inhibition of GRK2, leading to altered GPCR signaling. The cellular effects can vary depending on the specific GPCR involved, but may include changes in cell growth, differentiation, or survival .
properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-2-16-5-6-18(13(20)12(16)19)14(21)17-4-3-10-9(8-17)7-11(15)22-10/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAHZOIDTVXHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)


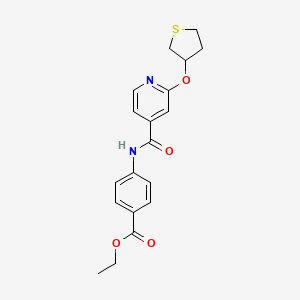
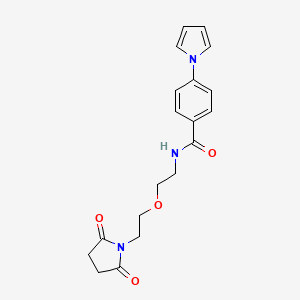
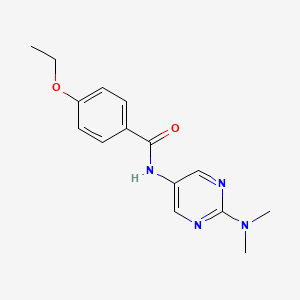
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)
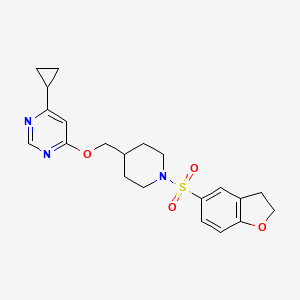
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)
![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)


